(1E)-5-chloropent-1-en-1-ylboronic acid
Description
(1E)-5-Chloropent-1-en-1-ylboronic acid is a boronic acid derivative characterized by a pentenyl backbone with a chlorine substituent at the fifth carbon and a boronic acid (-B(OH)₂) group at the terminal position. The (1E) configuration indicates a trans geometry at the double bond between C1 and C2. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophilic partners.
Properties
IUPAC Name |
5-chloropent-1-enylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BClO2/c7-5-3-1-2-4-6(8)9/h2,4,8-9H,1,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQUWTLNJDUEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCCCl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-5-chloropent-1-en-1-ylboronic acid typically involves the hydroboration of 5-chloropent-1-yne followed by oxidation. The reaction conditions often include the use of a borane reagent such as borane-tetrahydrofuran complex (BH3-THF) in an inert atmosphere, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production methods for (1E)-5-chloropent-1-en-1-ylboronic acid may involve similar hydroboration-oxidation techniques but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: (1E)-5-Chloropent-1-en-1-ylboronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: It can be reduced to form the corresponding alkane or alkene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 5-chloropent-1-en-1-ol or 5-chloropentan-1-one.
Reduction: 5-chloropentane or 5-chloropent-1-ene.
Substitution: Various substituted pentenylboronic acids depending on the nucleophile used.
Scientific Research Applications
(1E)-5-Chloropent-1-en-1-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Medicine: It is explored for its potential in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (1E)-5-chloropent-1-en-1-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations, such as cross-coupling with halides or other electrophiles. The boronic acid group acts as a Lewis acid, facilitating the formation of new bonds through coordination with nucleophiles.
Comparison with Similar Compounds
Cyclopent-1-en-1-ylboronic Acid (CAS 850036-28-1)
Structural Similarity : Cyclopent-1-en-1-ylboronic acid shares a cyclic structure with a conjugated double bond and boronic acid group. However, it lacks the chlorine substituent and features a five-membered ring instead of a linear chain. The Tanimoto similarity score between the two compounds is 0.94, indicating high structural overlap .
Key Differences :
| Property | (1E)-5-Chloropent-1-en-1-ylboronic Acid | Cyclopent-1-en-1-ylboronic Acid |
|---|---|---|
| Molecular Formula | C₅H₉BClO₂ (estimated) | C₅H₉BO₂ |
| Molecular Weight | ~146.39 g/mol (estimated) | 111.93 g/mol |
| Substituent | Chlorine at C5 | None |
| Backbone | Linear pentenyl | Cyclic cyclopentenyl |
The chlorine substituent increases molecular weight and may reduce solubility in polar solvents due to hydrophobic effects. Cyclopent-1-en-1-ylboronic acid’s cyclic structure likely enhances stability against polymerization compared to linear analogs .
[(1E,3E)-Hepta-1,3-dienyl]boronic Acid
This compound features a conjugated diene system, differing from the mono-unsaturated backbone of the target compound. The extended conjugation may enhance reactivity in cross-coupling reactions by stabilizing transition states.
5-Chloro-Substituted Non-Boronic Acid Analogs
lists several 5-chloro compounds (e.g., 5-chloropentan-1-ol, 5-chloropyridin-2-ol).
- Electronegativity : Chlorine’s electron-withdrawing nature increases the electrophilicity of adjacent carbons, which could enhance the target compound’s reactivity in Suzuki couplings.
- Steric Effects : The linear pentenyl chain with terminal chlorine may introduce moderate steric hindrance compared to bulkier arylboronic acids (e.g., 4-Methyl-1-naphthaleneboronic acid, CAS 103986-53-4) .
Hazard and Stability Profile
Cyclopent-1-en-1-ylboronic acid is classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Biological Activity
(1E)-5-chloropent-1-en-1-ylboronic acid is a boron-containing compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
Chemical Formula: C₅H₈BClO₂
Molecular Weight: 150.48 g/mol
CAS Number: 3506355
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in medicinal chemistry.
Antibacterial Activity
Research indicates that boronic acids, including (1E)-5-chloropent-1-en-1-ylboronic acid, exhibit antibacterial properties. In a study evaluating various boron-based compounds, significant antibacterial activity was observed against Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the range of 6.50 mg/mL .
Antioxidant Activity
The antioxidant potential of (1E)-5-chloropent-1-en-1-ylboronic acid was assessed through various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited a notable antioxidant capacity, with IC₅₀ values comparable to established antioxidants . This property suggests its potential use in formulations aimed at reducing oxidative stress.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities:
- Acetylcholinesterase Inhibition: Moderate inhibitory activity was noted, with an IC₅₀ of 115.63 ± 1.16 µg/mL.
- Butyrylcholinesterase Inhibition: High inhibitory activity was recorded with an IC₅₀ of 3.12 ± 0.04 µg/mL.
- Urease Inhibition: Strong inhibition was observed with an IC₅₀ of 1.10 ± 0.06 µg/mL .
These activities indicate the compound's potential as a therapeutic agent in treating conditions related to cholinergic dysfunction and urease-related disorders.
Study on Boron-Based Cream Formulation
A recent study formulated a cream containing (1E)-5-chloropent-1-en-1-ylboronic acid and evaluated its biological activities in vitro and in vivo. The cream demonstrated significant antibacterial effects and was found to be dermatologically safe for use. Histological evaluations showed no significant adverse effects on rat organs, suggesting good biocompatibility .
The biological activity of (1E)-5-chloropent-1-en-1-ylboronic acid can be attributed to its ability to interact with biological molecules through reversible covalent bonding. This property allows it to modulate enzyme activities effectively, thereby influencing various biochemical pathways.
Summary of Biological Activities
| Activity Type | Observations | IC₅₀ Values |
|---|---|---|
| Antibacterial | Effective against E. coli and S. aureus | 6.50 mg/mL |
| Antioxidant | DPPH and ABTS scavenging | Not specified |
| Acetylcholinesterase | Moderate inhibition | 115.63 ± 1.16 µg/mL |
| Butyrylcholinesterase | High inhibition | 3.12 ± 0.04 µg/mL |
| Urease | Strong inhibition | 1.10 ± 0.06 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
